2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one
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Overview
Description
2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxymethylidene group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one typically involves the reaction of cyclohexanone with benzaldehyde in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of cyclohexanone reacts with the carbonyl group of benzaldehyde to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 2-(Carboxymethylidene)-4-phenylcyclohexan-1-one.
Reduction: Formation of 2-(Hydroxymethyl)-4-phenylcyclohexan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethylidene)-4-methylcyclohexan-1-one
- 2-(Hydroxymethylidene)-4-ethylcyclohexan-1-one
- 2-(Hydroxymethylidene)-4-isopropylcyclohexan-1-one
Uniqueness
2-(Hydroxymethylidene)-4-phenylcyclohexan-1-one is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(hydroxymethylidene)-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C13H14O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-5,9,11,14H,6-8H2 |
InChI Key |
XOLRQTFVYQIFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=CO)CC1C2=CC=CC=C2 |
Origin of Product |
United States |
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